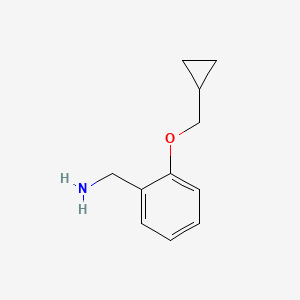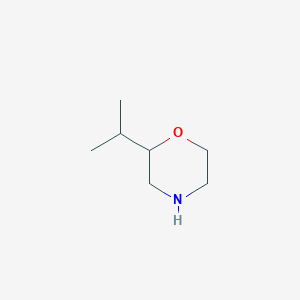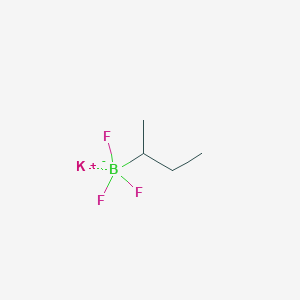
Potassium sec-butyltrifluoroborate
Vue d'ensemble
Description
Potassium sec-butyltrifluoroborate is an organotrifluoroborate compound with the chemical formula C4H9BF3K. It is a crystalline solid that is stable under normal conditions and has a molecular weight of 164.02 g/mol . This compound is part of a broader class of potassium organotrifluoroborates, which are known for their stability and utility in various chemical transformations .
Méthodes De Préparation
Potassium sec-butyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This process typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . Industrial production methods often utilize flow chemistry to improve the large-scale preparation of potassium organotrifluoroborates .
Analyse Des Réactions Chimiques
Potassium sec-butyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various organic solvents .
Applications De Recherche Scientifique
Potassium sec-butyltrifluoroborate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of potassium sec-butyltrifluoroborate in chemical reactions involves the formation of reactive intermediates that facilitate the transfer of the sec-butyl group to other molecules . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the sec-butyl group to a palladium catalyst, which then couples with an electrophilic partner to form the desired product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the palladium catalyst and the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Potassium sec-butyltrifluoroborate is part of a broader class of potassium organotrifluoroborates, which include compounds such as potassium methyltrifluoroborate, potassium ethyltrifluoroborate, and potassium phenyltrifluoroborate . Compared to these similar compounds, this compound offers unique reactivity patterns and stability, making it particularly useful in specific synthetic applications . Its stability and ease of handling under ambient conditions provide advantages over other boronic acid derivatives, which may be more sensitive to moisture and air .
Propriétés
IUPAC Name |
potassium;butan-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-3-4(2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHBSAAEEGTTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635713 | |
| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958449-00-8 | |
| Record name | Potassium (butan-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)

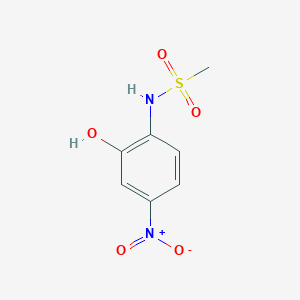
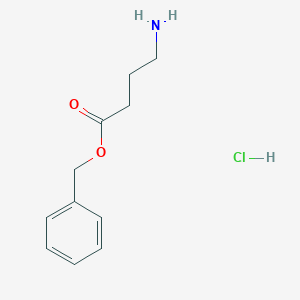

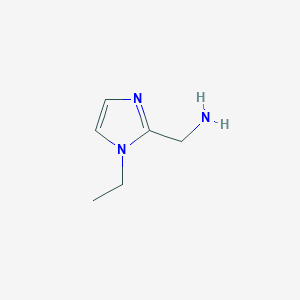

![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)
